molecular formula C17H14N4O2 B6124502 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone

2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone

Cat. No. B6124502
M. Wt: 306.32 g/mol
InChI Key: INTAJBYYLKHNCA-RGVLZGJSSA-N
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Description

2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone, also known as DHBPMH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. However, at high concentrations, this compound can also induce cytotoxicity and oxidative stress in normal cells.

Advantages and Limitations for Lab Experiments

2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has several advantages for lab experiments, including its ease of synthesis, stability, and low cost. In addition, this compound has a high binding affinity for metal ions, making it a useful tool for the detection and removal of heavy metals from contaminated water. However, this compound also has several limitations, including its potential toxicity and lack of selectivity for specific targets. Therefore, caution should be taken when using this compound in lab experiments, and further studies are needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone, including the development of more selective and potent analogs, the investigation of its potential applications in drug delivery and imaging, and the exploration of its mechanisms of action in various biological systems. In addition, further studies are needed to evaluate the safety and toxicity of this compound in vivo and to optimize its synthesis and purification methods for large-scale production. Overall, this compound has great potential for various scientific applications and warrants further investigation.

Synthesis Methods

2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone can be synthesized through a multi-step reaction process that involves the condensation of 2,4-dihydroxybenzaldehyde with 5-phenyl-2-pyrimidinecarboxylic acid hydrazide. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, and under reflux conditions. The final product is obtained through recrystallization from an appropriate solvent.

Scientific Research Applications

2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, this compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. In biology, this compound has been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from contaminated water. In chemistry, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.

properties

IUPAC Name

4-[(E)-[(5-phenylpyrimidin-2-yl)hydrazinylidene]methyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-15-7-6-13(16(23)8-15)11-20-21-17-18-9-14(10-19-17)12-4-2-1-3-5-12/h1-11,22-23H,(H,18,19,21)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTAJBYYLKHNCA-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)NN=CC3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)N/N=C/C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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